1-N-(cyclopropylmethyl)benzene-1,3-diamine
Overview
Description
1-N-(Cyclopropylmethyl)benzene-1,3-diamine is an organic compound with the molecular formula C({10})H({14})N(_{2}) It is characterized by the presence of a benzene ring substituted with two amino groups at the 1 and 3 positions, and a cyclopropylmethyl group attached to one of the amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-(Cyclopropylmethyl)benzene-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminobenzene with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, facilitating the nucleophilic substitution of the amino group with the cyclopropylmethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-N-(Cyclopropylmethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Nitrobenzene or sulfonated benzene derivatives.
Scientific Research Applications
1-N-(Cyclopropylmethyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-N-(Cyclopropylmethyl)benzene-1,3-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
1,3-Diaminobenzene: Lacks the cyclopropylmethyl group, resulting in different reactivity and applications.
N-(Cyclopropylmethyl)aniline: Contains only one amino group, leading to distinct chemical behavior and uses.
Uniqueness: 1-N-(Cyclopropylmethyl)benzene-1,3-diamine is unique due to the presence of both the cyclopropylmethyl group and two amino groups on the benzene ring. This combination imparts specific chemical properties, such as increased steric hindrance and altered electronic distribution, which can be advantageous in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-N-(cyclopropylmethyl)benzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWDPLXUOTYGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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